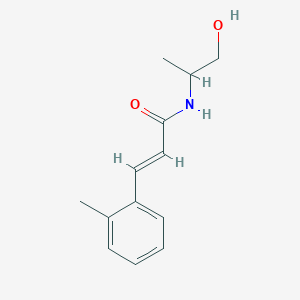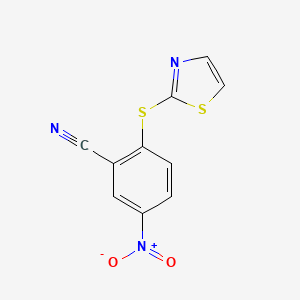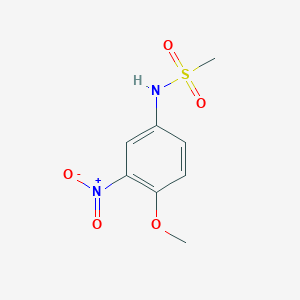
N-(4-methoxy-3-nitrophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10N2O5S and a molecular weight of 246.24 g/mol . It is characterized by the presence of a methoxy group, a nitro group, and a methanesulfonamide group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-nitrophenyl)methanesulfonamide typically involves the reaction of 4-methoxy-3-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxy-3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methanesulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfonic acid derivatives.
Applications De Recherche Scientifique
N-(4-methoxy-3-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-3-nitrophenyl methyl sulfone: Similar structure but with a sulfone group instead of a methanesulfonamide group.
4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide: Contains an additional methyl group on the benzene ring.
Uniqueness
N-(4-methoxy-3-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a methanesulfonamide group allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H10N2O5S |
|---|---|
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
N-(4-methoxy-3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10N2O5S/c1-15-8-4-3-6(9-16(2,13)14)5-7(8)10(11)12/h3-5,9H,1-2H3 |
Clé InChI |
ZGSUXWZMVVJEPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
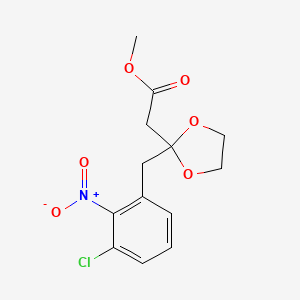

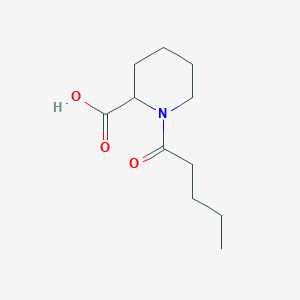
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
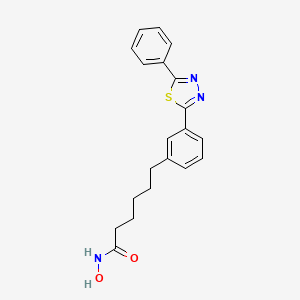

![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)

![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)

